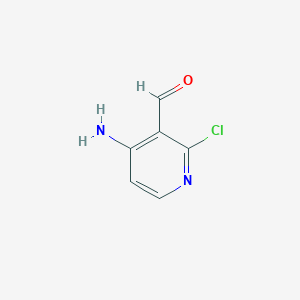

4-Amino-2-chloronicotinaldehyde

Description

BenchChem offers high-quality 4-Amino-2-chloronicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloronicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTVKBHUNQMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670486 | |

| Record name | 4-Amino-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338452-92-9 | |

| Record name | 4-Amino-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinaldehyde

Introduction: The Significance of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and development, substituted pyridine derivatives represent a class of privileged structures, forming the core of numerous therapeutic agents. Among these, 4-Amino-2-chloronicotinaldehyde stands out as a crucial intermediate, valued for its trifunctional nature: a nucleophilic amino group, an electrophilic aldehyde, and a halogenated site amenable to cross-coupling reactions. This unique combination makes it a highly sought-after building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

This guide provides a comprehensive overview of the synthesis of 4-Amino-2-chloronicotinaldehyde, moving beyond a simple recitation of steps to delve into the mechanistic rationale and strategic considerations behind the most effective and scalable synthetic pathway. We will contrast a modern, safer, and higher-yielding approach with historical methods, offering field-proven insights for researchers, chemists, and process development professionals.

Retrosynthetic Analysis: Navigating the Challenges of Pyridine Functionalization

The synthesis of polysubstituted pyridines is often non-trivial due to the electron-deficient nature of the ring, which influences the regioselectivity of C-H functionalization and substitution reactions. A primary challenge lies in the selective introduction of a formyl group at the C3 position adjacent to two halogen substituents.

A logical retrosynthetic disconnection of the target molecule points to two primary strategies:

-

Late-stage amination: Beginning with a pre-functionalized 2-chloro-3-formylpyridine derivative and introducing the amino group at C4 via nucleophilic aromatic substitution (SNAr).

-

Late-stage formylation: Starting with a 4-amino-2-chloropyridine backbone and introducing the aldehyde at C3.

Historically, the second approach has been employed but suffers from significant drawbacks related to safety and efficiency. This guide will focus on the first strategy, which has emerged as the superior method for practical, scalable synthesis.

Primary Synthesis Pathway: A Modern, Two-Step Approach

A robust and efficient synthesis has been developed, commencing from the readily available and inexpensive starting material, 2-chloro-4-fluoropyridine.[1] This pathway is characterized by its high yields, operational simplicity, and enhanced safety profile.

Pathway Overview

The synthesis proceeds in two key steps: 1) Directed ortho-metalation followed by formylation to install the aldehyde group, and 2) Nucleophilic aromatic substitution to introduce the amine.

Caption: Preferred two-step synthesis of 4-Amino-2-chloronicotinaldehyde.

Step 1: Directed Ortho-Metalation and Formylation

Principle & Causality

The selective functionalization of the C3 position is achieved through a Directed ortho-Metalation (DoM) reaction.[1][2][3] In this strategy, a Directed Metalation Group (DMG) on an aromatic ring complexes with an organolithium reagent, directing the deprotonation to an adjacent position.[1][2] For 2-chloro-4-fluoropyridine, the pyridine nitrogen atom, in concert with the electron-withdrawing halogens, serves to acidify and direct the deprotonation to the C3 position.

Lithium diisopropylamide (LDA) is the base of choice for this transformation.[1] Its bulky nature prevents it from acting as a nucleophile and attacking the pyridine ring, while its strong basicity is sufficient to deprotonate the desired C-H bond. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.[4][5]

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Detailed Experimental Protocol: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde[1]

-

Inert Atmosphere: To a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -20 °C.

-

Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) to the cooled THF.

-

Substrate Addition: Add a solution of 2-chloro-4-fluoropyridine dissolved in anhydrous THF dropwise to the LDA solution, maintaining the internal temperature between -23 °C and -15 °C.

-

Reaction: Stir the resulting mixture at this temperature for a specified period to ensure complete deprotonation.

-

Electrophilic Quench: Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, ensuring the temperature does not rise significantly.

-

Work-up: After the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure intermediate.

-

Expected Yield: ~75.8%

-

Purity (HPLC): >99%

Step 2: Nucleophilic Aromatic Substitution (Amination)

Principle & Causality

The second step involves a Nucleophilic Aromatic Substitution (SNAr) reaction to replace the fluorine atom at the C4 position with an amino group.[1] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing chloro and newly installed formyl groups.

Attack by a nucleophile is strongly favored at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[6] Fluorine is an excellent leaving group in SNAr reactions, not because the C-F bond is weak, but because its high electronegativity strongly polarizes the C4 position, making it highly susceptible to nucleophilic attack, which is the rate-determining step.[7] Aqueous ammonia serves as a cost-effective and efficient source of the amine nucleophile.[1]

Caption: Mechanism of Nucleophilic Aromatic Substitution (Amination).

Detailed Experimental Protocol: Synthesis of 4-Amino-2-chloronicotinaldehyde[1]

-

Solvent Preparation: Prepare a mixed solvent system by combining 1,4-dioxane and concentrated ammonia water in a 1:1 volume ratio.

-

Reaction Setup: In a suitable reaction vessel, add the 2-chloro-4-fluoropyridine-3-formaldehyde intermediate to the mixed solvent.

-

Reaction: Stir the mixture at room temperature for approximately 2 hours. The product typically begins to precipitate from the reaction solution.

-

Isolation: Upon completion of the reaction (monitored by TLC or LCMS), filter the solid product.

-

Washing: Wash the filter cake with a small amount of a non-polar solvent like petroleum ether to remove residual impurities.

-

Drying: Dry the isolated solid to obtain the final product.

-

Expected Yield: ~91.8%

-

Purity (HPLC): >98%

Historical vs. Modern Synthesis: A Comparative Analysis

To fully appreciate the advantages of the described pathway, it is crucial to compare it with previously reported methods.

| Feature | Modern Pathway (DoM/SNAr) | Historical Pathway (Boc-Protected) [1] |

| Starting Material | 2-Chloro-4-fluoropyridine | Boc-protected 4-amino-2-chloropyridine |

| Key Reagents | LDA , DMF, Ammonia Water | tert-Butyllithium (t-BuLi) , DMF, TFA |

| Reaction Conditions | -20 °C (Step 1), Room Temp (Step 2) | < -78 °C (Formylation), Deprotection |

| Overall Yield | High (~70%) | Low (~40%) |

| Safety Profile | Uses LDA, which is significantly safer. | Uses t-BuLi , which is pyrophoric and extremely hazardous. |

| Scalability | Favorable for large-scale production. | Poor due to extreme temperatures and hazardous reagents. |

The historical route, which involves the formylation of Boc-protected 4-amino-2-chloropyridine, is severely limited.[1] It requires the use of tert-butyllithium (t-BuLi), a pyrophoric reagent that can ignite spontaneously in air and reacts violently with water, posing significant safety risks, especially during scale-up.[1] Furthermore, the reaction must be maintained at cryogenic temperatures (< -78 °C) to control the reactivity of the unstable carbanion, and the overall yield is poor, typically around 40%.[1] The modern pathway circumvents all these issues, making it the unequivocally superior choice for both laboratory and industrial synthesis.

Safety and Handling Considerations

-

Lithium Diisopropylamide (LDA): While safer than t-BuLi, LDA is still a highly reactive and corrosive base. It is air and moisture-sensitive.[8][9] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[9] Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.[10][11]

-

Anhydrous Solvents: THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed container.

-

Ammonia Water: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle only in a well-ventilated chemical fume hood.

Conclusion

The synthesis of 4-Amino-2-chloronicotinaldehyde via the two-step sequence of Directed ortho-Metalation and Nucleophilic Aromatic Substitution represents a significant advancement in synthetic methodology. This pathway is not only efficient, with high yields and purity, but also inherently safer and more scalable than previous methods. By starting with an inexpensive precursor and avoiding pyrophoric reagents and cryogenic conditions, this approach provides a practical and economically viable route to a key intermediate for the pharmaceutical industry. This guide underscores the importance of strategic, mechanism-based planning in modern organic synthesis to develop robust and responsible chemical processes.

References

- Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.

-

Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

- Synthetic method of 2-amino-4-fluoropyridine. CN112552233A.

- Method for purific

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

-

Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Collum, D. B. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Am. Chem. Soc.[Link]

-

Protein Purification Techniques Overview. Gold Biotechnology. [Link]

-

Hidalgo, F. J., et al. Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food Chemistry. [Link]

-

Directed (ortho) Metallation. University of Liverpool. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.

-

Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Formylation - Common Conditions. Organic Chemistry Data. [Link]

-

Ashenhurst, J. Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

-

An electrochemical protocol for the formylation of aryl halides. New Journal of Chemistry. [Link]

-

Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

-

Lithium Diisopropylamide (LDA) Safety Guideline & Handling Procedures. Studylib. [Link]

-

Ninja technique to purify organic compounds. YouTube. [Link]

-

LDA | Lithium diisopropylamide | Problem solved. YouTube. [Link]

- Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. [Link]

-

2-Chloro-4-fluoropyridine Product Information. Chemsrc. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. westliberty.edu [westliberty.edu]

- 9. studylib.net [studylib.net]

- 10. fishersci.com [fishersci.com]

- 11. Lithium diisopropylamide - Safety Data Sheet [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 4-Amino-2-chloronicotinaldehyde

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a detailed exploration of the spectroscopic data for 4-Amino-2-chloronicotinaldehyde (CAS No. 338452-92-9). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.

Molecular Structure and Spectroscopic Overview

4-Amino-2-chloronicotinaldehyde is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1] The molecule's structure, featuring an aromatic pyridine ring with an amino, a chloro, and an aldehyde substituent, gives rise to a unique spectroscopic fingerprint. This guide will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1: Structure of 4-Amino-2-chloronicotinaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted spectrum of 4-Amino-2-chloronicotinaldehyde is expected to show distinct signals for the aromatic protons, the amino protons, and the aldehyde proton.

Experimental Protocol: A Self-Validating System

A robust protocol for acquiring a ¹H NMR spectrum of a solid sample like 4-Amino-2-chloronicotinaldehyde is crucial for obtaining reliable data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.[2]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its effect on the exchangeability of N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

-

Shim the magnetic field to ensure homogeneity, which is essential for high-resolution spectra.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A standard relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more scans).

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR chemical shifts are presented in the table below. These values are estimated based on the additive effects of the substituents on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet | 1H | Deshielded due to the electronegativity of the carbonyl oxygen and its position on the aromatic ring. |

| H-6 | 8.0 - 8.3 | Doublet | 1H | Expected to be the most downfield of the ring protons due to the anisotropic effect of the adjacent nitrogen. |

| H-5 | 6.5 - 6.8 | Doublet | 1H | Shifted upfield due to the electron-donating effect of the amino group at the para position. |

| NH₂ | 5.5 - 6.5 | Broad Singlet | 2H | The chemical shift can be variable and concentration-dependent. The peak may be broad due to quadrupole effects and exchange with trace amounts of water. |

Causality of Chemical Shifts:

-

Aldehyde Proton: The strong deshielding of the aldehyde proton is a characteristic feature, placing its resonance at a very downfield position, typically above 9.5 ppm.[4]

-

Aromatic Protons: The positions of the aromatic protons are influenced by the electronic effects of the substituents. The amino group at C-4 is a strong electron-donating group, which increases the electron density at the ortho (C-3 and C-5) and para (C-6 is not para) positions, causing an upfield shift. Conversely, the chloro and aldehyde groups are electron-withdrawing, causing a downfield shift. The interplay of these effects results in the predicted chemical shifts. The doublet multiplicity arises from the coupling between adjacent protons on the ring (H-5 and H-6).

-

Amino Protons: The protons of the amino group are typically observed as a broad singlet. Their chemical shift is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A significantly larger number of scans is necessary to achieve a good signal-to-noise ratio. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.

-

Advanced Techniques: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for spectral assignment.

Predicted ¹³C NMR Data and Interpretation

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 188 - 193 | The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift. |

| C-4 | 155 - 160 | The carbon bearing the amino group is significantly deshielded. |

| C-2 | 150 - 155 | The carbon attached to the chlorine atom is also strongly deshielded. |

| C-6 | 148 - 152 | The carbon adjacent to the ring nitrogen is deshielded. |

| C-5 | 108 - 112 | This carbon is shielded by the electron-donating amino group. |

| C-3 | 115 - 120 | The position of this carbon is influenced by both the adjacent aldehyde and chloro substituents. |

Causality of Chemical Shifts:

-

Carbonyl Carbon: The sp² hybridized carbonyl carbon is in a highly electron-poor environment, resulting in a large downfield chemical shift.

-

Ring Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents and their position on the pyridine ring. The electronegative chlorine and nitrogen atoms cause significant deshielding of the carbons to which they are attached (C-2 and C-6). The electron-donating amino group at C-4 causes a shielding effect on the ortho (C-3 and C-5) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

For a solid sample, the following Attenuated Total Reflectance (ATR) or KBr pellet method provides a reliable and reproducible spectrum.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (or clean ATR crystal).

-

Place the sample in the IR beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H (Aromatic) Stretch | 3100 - 3000 | Weak | Characteristic of C-H bonds on an aromatic ring. |

| C=O Stretch | 1700 - 1680 | Strong | The strong absorption is due to the large change in dipole moment during the vibration of the polar carbonyl group. |

| C=C and C=N Stretch | 1620 - 1550 | Medium-Strong | Aromatic ring stretching vibrations. |

| N-H Bend | 1650 - 1580 | Medium | Bending vibration of the primary amine. |

| C-Cl Stretch | 800 - 600 | Medium-Strong | The position can be variable but is expected in the fingerprint region. |

Interpretation of Key Bands:

-

N-H and C=O Stretches: The presence of sharp to medium bands in the 3400-3200 cm⁻¹ region and a strong, sharp band around 1690 cm⁻¹ are highly indicative of the primary amine and aldehyde functionalities, respectively.

-

Aromatic Region: The absorptions in the 1620-1550 cm⁻¹ range confirm the presence of the pyridine ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule, including the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Electron Impact (EI) ionization is a common method for the analysis of small organic molecules.

Experimental Protocol

-

Sample Introduction: The solid sample can be introduced directly into the ion source using a direct insertion probe.

-

Ionization: Electron Impact (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.[5]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier is used to detect the ions.

Figure 3: Workflow for Electron Impact Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The molecular formula C₆H₅ClN₂O gives an exact mass of approximately 156.01 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in an M+2 peak with an intensity of about one-third of the molecular ion peak.

Expected Key Fragments:

-

m/z 156/158 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

m/z 128/130 ([M-CO]⁺): Loss of a neutral carbon monoxide molecule from the aldehyde group.

-

m/z 121 ([M-Cl]⁺): Loss of a chlorine radical.

-

m/z 93 ([M-Cl-CO]⁺): Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.

The fragmentation pattern provides a self-validating system for the proposed structure. The observation of the correct molecular weight, the characteristic chlorine isotope pattern, and the logical loss of functional groups would provide strong evidence for the identity of 4-Amino-2-chloronicotinaldehyde.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-2-chloronicotinaldehyde, as outlined in this guide, provides a detailed and scientifically grounded framework for its characterization. While based on predictive data and analogies, the interpretations of the ¹H NMR, ¹³C NMR, IR, and MS spectra are rooted in the fundamental principles of spectroscopy and the known effects of the constituent functional groups. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this important molecule and providing a solid foundation for the interpretation of experimentally acquired data.

References

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link][3]

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

-

J&K Scientific LLC. (n.d.). 4-Amino-2-chloronicotinaldehyde. [Link][7]

- This reference is intentionally left blank as no direct experimental d

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link][4]

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

- This reference is intentionally left blank as no direct experimental d

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

Sources

- 1. 4-amino-2-chloronicotinaldehyde | 338452-92-9 [chemicalbook.com]

- 2. jidps.com [jidps.com]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Commercial Availability & Technical Profile: 4-Amino-2-chloronicotinaldehyde

Executive Summary

4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) represents a high-value, "make-to-order" heterocyclic intermediate rather than a bulk commodity. Its commercial availability is constrained by the complexity of its regioselective synthesis, typically requiring cryogenic lithiation or controlled oxidation steps that limit large-scale stockpiling.

For drug development professionals, this compound is a critical "ortho-aminoformyl" scaffold. It serves as the linchpin for synthesizing fused bicyclic systems—specifically 1,6-naphthyridines and pyrido[2,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery (e.g., PIM-1, SHP2, and BCR targets).

Chemical Identity & Technical Specifications

Before sourcing, verify the exact isomeric structure. The proximity of the amino and aldehyde groups is the functional core of this molecule, but it also renders it susceptible to self-condensation or oxidation if improperly stored.

| Feature | Specification |

| CAS Number | 338452-92-9 |

| IUPAC Name | 4-Amino-2-chloropyridine-3-carbaldehyde |

| Synonyms | 4-Amino-2-chloronicotinaldehyde; 2-Chloro-4-aminopyridine-3-carboxaldehyde |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| Appearance | Yellow to orange solid (typical of amino-aldehydes) |

| Storage | 2–8°C , under Inert Atmosphere (Ar/N₂). Aldehyde is prone to oxidation to the carboxylic acid. |

| Solubility | DMSO, DMF, Methanol (sparingly in non-polar solvents) |

Commercial Landscape & Sourcing Strategy

Supply Chain Dynamics

Unlike simple pyridines, this aldehyde is rarely held in multi-kilogram inventory. Most suppliers operate on a Tiered Availability Model :

-

Tier 1 (Catalog Suppliers): Companies like BLD Pharm , PharmaBlock , and J&K Scientific often list this item.

-

Status: Typically "In Stock" for mg to low gram quantities (1g – 25g).

-

Lead Time: 1–2 weeks (domestic/regional) to 4 weeks (international).

-

-

Tier 2 (Custom Synthesis Houses): For >100g or kg scale, synthesis is performed de novo.

-

Lead Time: 8–12 weeks.

-

Cost Driver: The cryogenic conditions required for the preferred synthesis route (see Section 3) drive the cost significantly higher than standard pyridine building blocks.

-

Sourcing Recommendations

-

Purity Verification: Request a recent H-NMR. Look specifically for the aldehyde proton signal (~10 ppm) and check for the absence of the carboxylic acid peak (broad, >12 ppm), which indicates degradation.

-

Isomer Checks: Ensure the supplier has not provided the 2-amino-4-chloro isomer. The coupling constants in the aromatic region of the NMR are definitive for distinguishing these regioisomers.

Synthesis & Manufacturing Constraints

Understanding the synthesis explains the high cost and limited bulk availability. The commercial route is not a simple functionalization but a delicate construction of the 3,4-substitution pattern.

The Dominant Commercial Route (Lithiation)

The most scalable method involves Directed Ortho-Metalation (DoM) , which requires strict temperature control to prevent polymerization or "scrambling" of the lithiated intermediate.

-

Precursor: 2-Chloro-4-fluoropyridine.

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C to -20°C . The fluorine atom directs the lithiation to the C3 position.

-

Formylation: Quenching with DMF yields 2-chloro-4-fluoropyridine-3-carboxaldehyde.

-

Ammonolysis: Displacement of the labile 4-fluoro group with ammonia (NH₃) in dioxane yields the final product.

Why this limits supply: The requirement for cryogenic reactors and the handling of fluorinated precursors (which are themselves specialty chemicals) creates a bottleneck for multi-kilo production.

Applications in Drug Discovery

The primary utility of 4-Amino-2-chloronicotinaldehyde is its ability to function as a bidentate electrophile/nucleophile pair. The C3-aldehyde and C4-amino groups react with bis-nucleophiles or ketones to form fused rings.

Key Reaction Pathways

-

Pathway A (Friedländer Condensation): Reaction with ketones/aldehydes containing an

-methylene group yields 1,6-Naphthyridines . -

Pathway B (Cyclocondensation): Reaction with urea, guanidine, or formamide yields Pyrido[2,3-d]pyrimidines .

Workflow Diagram: From Scaffold to Bioactive Core

The following diagram illustrates the divergent synthesis potential of this scaffold.

Caption: Divergent synthesis pathways transforming the 4-amino-2-chloronicotinaldehyde core into privileged bioactive scaffolds.

Quality Control & Handling Protocol

To ensure experimental success, the following self-validating protocol is recommended upon receipt of the material:

-

Visual Inspection:

-

Pass: Bright yellow/orange crystalline solid.

-

Fail: Dark brown/black tar (polymerization) or white crust (oxidation to acid).

-

-

Solubility Test: Dissolve 5mg in 0.5mL DMSO-d6. It should dissolve completely without heating. Turbidity suggests polymerization.

-

Functional Group Verification (IR/NMR):

-

Aldehyde: Look for the sharp C=O stretch at ~1680-1700 cm⁻¹ (IR) or proton at ~10.0 ppm (NMR).

-

Amine: Broad N-H stretch at ~3300-3400 cm⁻¹.

-

Chloride: The C-Cl bond is stable, but ensure no hydrolysis to the pyridone (loss of aromaticity pattern).

-

References

-

Preparation method of 4-amino-2-chloronicotinaldehyde . Google Patents (CN118388401A). Link

-

4-Amino-2-chloronicotinaldehyde Product Profile . ChemicalBook. Link

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines . Royal Society of Chemistry (RSC Advances). Link

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications . National Institutes of Health (PMC). Link

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives . RSC Advances. Link

An In-depth Technical Guide to the Solubility of 4-Amino-2-chloronicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, chief among them being the optimization of its physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. This guide focuses on 4-Amino-2-chloronicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs that are common in pharmacologically active agents. Understanding and mastering its solubility in various organic solvents is paramount for its successful application in synthesis, purification, and formulation development.

This document eschews a conventional, rigid template in favor of a structure that logically unfolds the narrative of solubility determination and prediction for this specific molecule. As a senior application scientist, the aim is to provide not just protocols, but a deeper, causal understanding of the experimental choices and the interplay of molecular characteristics that govern solubility. Every recommendation and protocol herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Molecular Profile of 4-Amino-2-chloronicotinaldehyde: A Precursor to Understanding its Solubility

To comprehend the solubility of 4-Amino-2-chloronicotinaldehyde, we must first dissect its molecular structure and inherent physicochemical properties. The molecule is a substituted pyridine, featuring an amino group, a chloro substituent, and an aldehyde functional group.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₆H₅ClN₂O | - |

| Molecular Weight | 156.57 g/mol | - |

| Appearance | White to light yellow solid | - |

| Boiling Point | 371°C | - |

| Density | 1.442 g/cm³ | - |

| Flash Point | 178°C | - |

| pKa (Predicted) | 2.58 ± 0.42 | - |

These properties provide initial clues to its behavior in solution. The presence of a polar carbonyl group in the aldehyde, a hydrogen-bond-donating amino group, and the electronegative chlorine atom suggest a molecule with a nuanced polarity. The pyridine ring itself contributes to the aromatic character. The interplay of these functional groups will dictate its interaction with different solvent environments.

Theoretical Underpinnings of Solubility: A Predictive Approach

In the absence of extensive empirical data, a predictive approach based on the principle of "like dissolves like" and an understanding of intermolecular forces is invaluable. The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Impact of Functional Groups on Solubility:

-

Amino Group (-NH₂): This group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity. However, it is not a strong hydrogen bond acceptor. Its presence can slightly increase solubility in polar aprotic solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents. However, as the carbon chain of a molecule increases, the influence of the polar aldehyde group on overall solubility diminishes.[1]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

Predicted Solubility Trends for 4-Amino-2-chloronicotinaldehyde:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

-

Moderate to Good Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol should be effective due to hydrogen bonding opportunities with the amino and aldehyde groups.

-

Limited Solubility Expected in: Nonpolar solvents such as hexane and toluene are anticipated to be poor solvents as they cannot effectively solvate the polar functional groups of the molecule.

-

Water Solubility: The presence of multiple polar groups suggests some water solubility, though the overall aromatic character and the chloro substituent may limit it. The solubility of aldehydes in water decreases as the carbon chain length increases.[1]

This predictive framework provides a rational basis for solvent selection in experimental solubility determinations.

A Rigorous Protocol for the Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[2] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

dot

Caption: Thermodynamic Solubility Determination Workflow

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Amino-2-chloronicotinaldehyde to a series of vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, DMSO, DMF, toluene, hexane). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of 4-Amino-2-chloronicotinaldehyde of known concentrations in the mobile phase.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated HPLC method. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase of acetonitrile and water with a buffer, and UV detection. A method for the related compound, 4-Amino-2-chloropyridine, utilizes a Primesep 100 column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm.[3]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 4-Amino-2-chloronicotinaldehyde in the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

-

Factors Influencing the Solubility of 4-Amino-2-chloronicotinaldehyde

The solubility of 4-Amino-2-chloronicotinaldehyde is not a static property but is influenced by several factors. A thorough understanding of these factors is crucial for controlling and manipulating its solubility in various applications.

dot

Caption: Key Factors Influencing Solubility

Detailed Discussion of Influencing Factors:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[4] This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is recommended for processes like crystallization.

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to 4-Amino-2-chloronicotinaldehyde will generally be a better solvent.

-

Hydrogen Bonding: The ability of the solvent to participate in hydrogen bonding is critical. Protic solvents can donate hydrogen bonds to the amino and aldehyde groups, while aprotic polar solvents can accept hydrogen bonds from the amino group.

-

Molecular Size and Shape: While less impactful than polarity and hydrogen bonding for a single compound, in a series of related molecules, larger molecular size can sometimes lead to lower solubility due to greater crystal lattice energy.[4]

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in solubility studies.

Conclusion: A Practical Framework for Solubility Characterization

While a comprehensive database of the solubility of 4-Amino-2-chloronicotinaldehyde in all common organic solvents is not yet publicly available, this guide provides a robust framework for its determination and prediction. By understanding the interplay of its functional groups with different solvent types, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol for thermodynamic solubility determination using the shake-flask method coupled with HPLC analysis offers a reliable means to generate high-quality, reproducible data. This systematic approach will undoubtedly accelerate the research and development of new chemical entities derived from this valuable intermediate.

References

-

Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Guide to 4-Amino-2-chloronicotinaldehyde

Topic: Potential Applications of 4-Amino-2-chloronicotinaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Structural Logic

In the landscape of heterocyclic chemistry, 4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) represents a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of biological targets. Its utility is not merely defined by its atoms, but by the strategic orthogonality of its three reactive centers.

For the medicinal chemist, this molecule offers a predictable, high-yielding gateway to 1,8-naphthyridines , a class of bicyclic nitrogen heterocycles ubiquitous in kinase inhibitors, anti-infectives, and neurodegenerative therapeutics.

The Triad of Reactivity

The molecule’s power lies in the spatial arrangement of its functional groups:

-

C3-Aldehyde & C4-Amine (ortho-disposition): The "warhead" for annulation. This motif is perfectly set up for Friedländer condensation with ketones, esters, or nitriles to form a second fused ring.

-

C2-Chlorine: The "diversification handle." Unlike the amino or aldehyde groups which are consumed in ring formation, the chlorine atom often survives cyclization, remaining available for late-stage Nucleophilic Aromatic Substitution (

) or palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).

Part 2: The Primary Engine – Friedländer Annulation[1]

The most dominant application of 4-Amino-2-chloronicotinaldehyde is the synthesis of substituted 1,8-naphthyridines. This reaction is thermodynamically driven by the formation of a stable aromatic system and the elimination of water.

Mechanism of Action

The reaction typically proceeds via a two-step sequence:[1]

-

Schiff Base Formation: The C4-amino group attacks the carbonyl of a ketone substrate (the

-methylene component). -

Intramolecular Aldol/Dehydration: The C3-aldehyde undergoes aldol condensation with the

-carbon of the imine intermediate, followed by dehydration to aromatize the new ring.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow from the precursor to a functionalized 1,8-naphthyridine scaffold.

Figure 1: The Friedländer annulation pathway converting the pyridine precursor into the bicyclic naphthyridine core.

Part 3: High-Value Applications & Case Studies

Neurodegenerative Therapeutics (Aza-Tacrine Analogues)

Tacrine was the first cholinesterase inhibitor approved for Alzheimer's disease but suffered from hepatotoxicity.

-

Application: Condensation of 4-Amino-2-chloronicotinaldehyde with cyclohexanone yields a 1,8-naphthyridine analog of tacrine (an "aza-tacrine").

-

Advantage: The nitrogen incorporation alters lipophilicity (LogP) and basicity, potentially improving the pharmacokinetic profile and reducing liver toxicity while maintaining acetylcholinesterase (AChE) affinity.

Kinase Inhibitors (Oncology)

The 1,8-naphthyridine core is a bioisostere of quinoline and quinazoline (e.g., Gefitinib, Erlotinib).

-

Strategy: The C2-chlorine atom (retained from the starting material) is displaced by an aniline or phenol derivative in the final step.

-

Target: This specific substitution pattern is frequently used to target ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR).

Green Chemistry & Agrochemicals

-

Plant Growth Regulators: Derivatives synthesized from this scaffold have shown cytokinin-like activity (similar to Forchlorfenuron).[2]

-

Corrosion Inhibitors: Recent studies utilize the 1,8-naphthyridine products as ligands for self-assembled monolayers (SAMs) that inhibit steel corrosion in acidic environments.

Part 4: Experimental Protocol

Protocol: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine

Objective: To synthesize a tricyclic core suitable for AChE inhibition studies.

Reagents:

-

4-Amino-2-chloronicotinaldehyde (1.0 eq)[3]

-

Cyclohexanone (1.2 eq)

-

L-Proline (20 mol%) or saturated ethanolic KOH (catalytic)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-chloronicotinaldehyde (156 mg, 1.0 mmol) in absolute ethanol (5 mL).

-

Addition: Add cyclohexanone (118 mg, 1.2 mmol) followed by L-Proline (23 mg, 0.2 mmol) as a green organocatalyst.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The aldehyde spot ( -

Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (

), dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

-

Validation: Confirm structure via

. Look for the disappearance of the aldehyde proton (

Quantitative Data Summary (Typical Yields):

| Catalyst System | Reaction Time | Yield (%) | Notes |

| KOH / EtOH | 2 h | 85-92% | Fast, but requires neutralization. |

| L-Proline / EtOH | 6 h | 78-85% | "Green" method, mild conditions. |

| 4 h | 90-95% | High yield, requires catalyst removal. |

Part 5: Strategic Workflow for Library Generation

For drug discovery campaigns, this molecule is best utilized in a divergent synthesis workflow. The following diagram outlines a "make-one, diversify-many" strategy.

Figure 2: Divergent synthesis workflow utilizing the 2-chloro "handle" for late-stage library expansion.

Part 6: Safety & Handling (Pro-Tip)

While the synthesis of the starting material itself historically involved dangerous reagents like t-butyllithium, modern commercially available 4-Amino-2-chloronicotinaldehyde is often prepared via a safer route: Lithiation of 2-chloro-4-fluoropyridine with LDA followed by DMF quench .

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

-

Toxicity: Treat as a potential skin sensitizer and irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Friedländer Synthesis Overview : Organic Chemistry Portal.[6] "Friedländer Synthesis."[1][5][6][7] Organic Chemistry Portal. [Link]

-

Synthesis of 1,8-Naphthyridines : Moghanlo, F. S., et al. (2014). "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction." PMC - NIH. [Link]

-

Lewis Acid Catalysis in Friedländer Reactions : Costa, J. S., et al. (2009).[5] "Lewis Acid Promoted Friedländer Condensation Reactions between Anthranilonitrile and Ketones."[5] Journal of the Brazilian Chemical Society. [Link]

- Medicinal Chemistry Context: Ruchelman, A. L., et al. (2004). "1,8-Naphthyridines as Potential CNS Agents." Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general scaffold utility in CNS drug design).

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-amino-2-chloronicotinaldehyde | 338452-92-9 [chemicalbook.com]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Utility of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Design

Executive Summary

4-Amino-2-chloronicotinaldehyde (CAS: 338452-92-9) acts as a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the ortho positioning of a nucleophilic amino group (-NH₂) and an electrophilic formyl group (-CHO) on a pyridine ring that also bears a reactive chlorine handle. This trifunctional arrangement makes it an ideal precursor for the rapid assembly of 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —scaffolds privileged in kinase inhibitor discovery (e.g., EGFR, PI3K) and agrochemical development.

This guide moves beyond basic characterization to explore the mechanistic causality of its reactivity, providing a validated roadmap for researchers leveraging this scaffold for library generation.

Part 1: Chemical Identity & Physical Profile[1][2]

Before initiating synthesis, verification of the starting material is critical. The presence of the chlorine atom significantly alters solubility and electronic properties compared to the non-chlorinated analog.

Table 1: Physicochemical Specifications

| Property | Specification | Notes for Experimental Design |

| IUPAC Name | 4-Amino-2-chloropyridine-3-carbaldehyde | Core scaffold for nomenclature. |

| CAS Number | 338452-92-9 | Use for precise vendor sourcing.[2] |

| Molecular Formula | C₆H₅ClN₂O | MW: 156.57 g/mol .[3] |

| Appearance | Yellow to pale-brown solid | Darkening indicates oxidation/polymerization. |

| Melting Point | 150–155 °C (dec) | Decomposes near MP; avoid aggressive heating. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility; requires polar organic solvents. |

| Storage | Inert atm (N₂/Ar), 2–8 °C | Aldehyde is prone to oxidation to carboxylic acid. |

Part 2: Strategic Reactivity & Synthesis Pathways

The value of 4-Amino-2-chloronicotinaldehyde lies in its Divergent Reactivity Profile . It offers three distinct sites for chemical manipulation, allowing for " complexity-generating" reactions.

The "Ortho-Amino Formyl" Effect (Friedländer Condensation)

The most powerful application of this molecule is the Friedländer Condensation . The amino group condenses with a ketone carbonyl to form an imine (Schiff base), followed by an intramolecular aldol-type condensation with the aldehyde to close the second ring.

-

Why it works: The pyridine nitrogen acts as an electron sink, but the 2-chloro substituent inductively withdraws electron density, making the aldehyde highly electrophilic and accelerating the cyclization.

The 2-Chloro "Handle" (SɴAr Displacement)

The chlorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (SɴAr) .

-

Timing is Key: This displacement is often best performed after cyclization to avoiding interfering with the aldehyde during the Friedländer step, although robust nucleophiles (amines, thiols) can be introduced early if the aldehyde is protected.

Visualization: Divergent Synthesis Workflow

The following diagram maps the logical flow from the core intermediate to high-value targets.

Caption: Divergent synthetic pathways utilizing the trifunctional nature of the scaffold to access bicyclic heterocycles.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2-Methyl-1,8-naphthyridine Derivatives

This protocol demonstrates the Friedländer Condensation , the primary utility of this intermediate. It uses a "Green Chemistry" approach (aqueous media or ethanol) which is self-validating because the product typically precipitates out, driving the equilibrium forward.

Objective: Cyclization of 4-Amino-2-chloronicotinaldehyde with Acetone.

Reagents & Materials:

-

Starting Material: 4-Amino-2-chloronicotinaldehyde (1.0 eq)[4]

-

Reagent: Acetone (Excess, acts as solvent/reactant) or 1.2 eq if using Ethanol co-solvent.

-

Catalyst: L-Proline (20 mol%) or 10% NaOH (aq). Note: L-Proline provides milder, organocatalytic conditions.

-

Solvent: Ethanol or Water.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-chloronicotinaldehyde (1 mmol) in Ethanol (5 mL).

-

Activation: Add L-Proline (0.2 mmol). Stir for 10 minutes at room temperature. Rationale: The amine of proline forms an enamine intermediate with the ketone, increasing its nucleophilicity.

-

Condensation: Add Acetone (2 mmol). Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aldehyde spot (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (typical of naphthyridines) at higher Rf.

-

-

Workup (Self-Validating):

-

Cool the reaction mixture to 0 °C.

-

The product, 2-methyl-4-chloro-1,8-naphthyridine , often precipitates as a solid due to the planar, hydrophobic nature of the bicyclic system.

-

Filter the solid and wash with cold ethanol.

-

-

Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Mechanism of Action (Graphviz)

Understanding the mechanism ensures troubleshooting capability.

Caption: Stepwise mechanistic flow of the Friedländer condensation.

Part 4: Applications in Drug Discovery

The resulting 1,8-naphthyridine scaffold is a bioisostere of quinoline and quinazoline.

-

Kinase Inhibition: The N1 and N8 nitrogens provide a bidentate binding motif for hinge regions in ATP-binding pockets of kinases.

-

Solubility Tuning: The chlorine atom (retained from the starting material) allows for the late-stage introduction of solubilizing groups (e.g., N-methylpiperazine) via SɴAr reactions.

-

DNA Intercalation: Planar derivatives have shown potential as DNA intercalators for antibacterial applications.

References

-

Synthesis of 1,8-Naphthyridines in Water. Journal of Organic Chemistry. Demonstrates the green synthesis utility of 2-aminonicotinaldehyde derivatives.

-

4-Amino-2-chloronicotinaldehyde Product Data. BLD Pharm. Physical properties and safety data sheets. [3]

-

Friedländer Synthesis of Naphthyridines. Organic Chemistry Portal. mechanistic overview of the condensation reaction.

-

Microwave Assisted Synthesis of Pyrimidine Derivatives. PubMed Central. Discusses related chloro-pyrimidine chemistry and SɴAr reactivity relevant to the 2-chloro handle.

Sources

- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Amino-2-chloronicotinaldehyde suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. 338452-92-9|4-Amino-2-chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-amino-2-chloronicotinaldehyde | 338452-92-9 [chemicalbook.com]

Strategic Utilization of 4-Amino-2-chloronicotinaldehyde in Heterocyclic Architecture

Executive Summary: The "Linchpin" Scaffold[1]

In the landscape of heterocyclic synthesis, 4-amino-2-chloronicotinaldehyde (4-A-2-CNA) represents a "privileged scaffold"—a molecular architecture inherently biased toward biological activity.[1] Unlike simple pyridines, this building block possesses a dense functionality triad (C2-Cl, C3-CHO, C4-NH

This guide moves beyond basic characterization to focus on the strategic application of 4-A-2-CNA. It addresses the specific challenge of maintaining the integrity of the C2-chlorine atom during cyclization, a critical requirement for enabling late-stage diversification via nucleophilic aromatic substitution (

Molecular Anatomy & Reactivity Profile[1]

To master this building block, one must understand the electronic "push-pull" dynamics governed by its three substituents.[1]

The Reactivity Triad[1]

-

C3-Formyl Group (Electrophile): The primary handle for condensation.[1] It is highly reactive toward carbon nucleophiles (active methylenes) and nitrogen nucleophiles (amines/ureas).[1]

-

C4-Amino Group (Nucleophile): Positioned ortho to the aldehyde, this group facilitates intramolecular cyclization.[1] Its nucleophilicity is slightly tempered by the electron-deficient pyridine ring but remains sufficient for imine formation.[1]

-

C2-Chlorine Atom (The "Silent" Partner): This is the strategic differentiator.[1] In many cyclizations, the chlorine remains inert, surviving the harsh conditions of annulation.[1] This allows researchers to perform a second distinct reaction step—displacing the chlorine with amines, alkoxides, or thiols—to fine-tune solubility and potency after the core scaffold is built.

Visualization: The Divergent Synthesis Map

Figure 1: Divergent synthetic pathways originating from the 4-A-2-CNA scaffold.[1] Note the retention of the chlorine atom (green nodes) allowing for subsequent functionalization (red node).[1]

Primary Workflow: The Friedländer Annulation[1]

The most robust application of 4-A-2-CNA is the synthesis of substituted 1,8-naphthyridines . This reaction typically involves the condensation of the 4-amino and 3-formyl groups with a ketone containing an

Mechanism of Action

The reaction proceeds via a two-step cascade:[2]

-

Intermolecular Aldol/Schiff Base Formation: The ketone enolate attacks the aldehyde (aldol) or the amine attacks the ketone (Schiff base).[1] In basic media, the aldol pathway is often faster.[1]

-

Intramolecular Cyclodehydration: The resulting intermediate undergoes ring closure and loss of water to aromatize the new ring.[1]

Comparative Catalytic Systems

Choosing the right catalyst is vital for yield and purity.[1]

| Catalyst System | Conditions | Typical Yield | Pros | Cons |

| NaOH / EtOH | Reflux, 2-4h | 75-85% | Cheap, scalable, simple workup. | Can hydrolyze the C2-Cl to -OH if too harsh. |

| Sulfamic Acid | Melt/Solvent-free | 85-92% | Green chemistry, fast, high yield. | Requires careful temp control to avoid charring.[1] |

| [Bmmim][Im] | Ionic Liquid, 80°C | >90% | Recyclable catalyst, excellent for sensitive substrates.[1] | High cost of ionic liquid; difficult purification.[1] |

| L-Proline | MeOH, Reflux | 70-80% | Organocatalytic, mild conditions. | Slower reaction rates.[1] |

Detailed Protocol: Synthesis of a Tacrine Bioisostere

This protocol describes the synthesis of a 1,2,3,4-tetrahydrobenzo[b][1,8]naphthyridine derivative (an analog of the Alzheimer's drug Tacrine) using 4-A-2-CNA and cyclohexanone.[1] This serves as a "Gold Standard" validation of the building block's utility.[1]

Reagents & Equipment[1]

-

Precursor: 4-Amino-2-chloronicotinaldehyde (1.0 eq)

-

Substrate: Cyclohexanone (1.2 eq)[1]

-

Catalyst: Potassium Hydroxide (KOH) pellets (1.0 eq) or Piperidine (cat.)[1]

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Monitoring: TLC (Silica gel 60 F254; Mobile phase: Hexane/EtOAc 7:3)

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chloronicotinaldehyde (5 mmol) in 15 mL of absolute ethanol.

-

Addition: Add cyclohexanone (6 mmol) followed by solid KOH (5 mmol). Note: The solution typically turns from pale yellow to deep orange/red, indicating enolate formation.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C) for 3–5 hours.

-

Workup (Precipitation): Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

-

Isolation: The product usually precipitates as a solid.[1] Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove residual base.[1]

-

Purification: Recrystallize the crude solid from hot ethanol/DMF (9:1).

-

Validation:

Experimental Logic (Why this works)

The use of KOH in ethanol promotes the formation of the cyclohexanone enolate.[1] The high temperature ensures the dehydration step (elimination of water) is irreversible, driving the equilibrium toward the stable, aromatic naphthyridine system.[1] The C2-chlorine atom is sterically shielded enough to survive these basic conditions without significant hydrolysis.[1]

Secondary Workflow: Pyrido[2,3-d]pyrimidines

For researchers targeting kinase inhibitors, fusing a pyrimidine ring is highly desirable.[1]

Reaction Pathway

Reacting 4-A-2-CNA with urea (or thiourea/guanidine) creates the pyrido[2,3-d]pyrimidine scaffold.[1]

-

Conditions: Glacial acetic acid (reflux) or fusion at 180°C.[1]

-

Mechanism: Initial condensation of urea nitrogen with the aldehyde, followed by cyclization with the C4-amine.

-

Strategic Note: This route often yields the 2-hydroxy (or 2-oxo) derivative, which can be further functionalized.[1]

Figure 2: Sequential assembly of the pyrimidine ring.

Troubleshooting & Stability

-

Aldehyde Oxidation: The C3-aldehyde is prone to air oxidation to the carboxylic acid (4-amino-2-chloronicotinic acid) upon prolonged storage.

-

Self-Condensation: At high concentrations in basic media, the amine of one molecule can react with the aldehyde of another.

-

Mitigation: Always add the ketone/substrate before adding the base catalyst.[1]

-

References

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][3] A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields.[3] Synthesis, 49, 763-769.[1][3]

-

Majumdar, K. C., & Ponra, S. (2014).[1] Ionic liquid-mediated synthesis of 1,8-naphthyridines. Tetrahedron Letters, 55(4), 865-869.[1] [1]

-

Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1] (Foundational work on Vilsmeier-Haack synthesis of the precursor).[1][4] [1]

-

Quiroga, J., et al. (2011).[1] Regioselective synthesis of 1,8-naphthyridines under solvent-free conditions. Ultrasonics Sonochemistry, 18(1), 123-127.[1] [1]

-

Movassaghi, M., & Hill, M. D. (2006).[1][3] Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(45), 14254-14255.[1]

Sources

- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalyzed Decomposition of Urea. Molecular Dynamics Simulations of the Binding of Urea to Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

Methodological & Application

Strategic Synthesis of Heterocyclic Derivatives from 4-Amino-2-chloronicotinaldehyde

Application Note: AN-2026-SYN-04

Abstract

This application note details the synthetic utility of 4-Amino-2-chloronicotinaldehyde (4-A-2-CNA) as a privileged scaffold in medicinal chemistry. Unlike its more common isomer (2-amino-nicotinaldehyde), this 3,4-disubstituted pyridine precursor offers a unique "orthogonal reactivity" profile. The presence of the 2-chloro handle, adjacent to the aldehyde (C3) and amine (C4) functionalities, allows for the construction of fused heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —while retaining a reactive site for late-stage diversification via cross-coupling.[1] This guide provides validated protocols for Friedländer condensation and pyrimidine annulation, designed for reproducibility in drug discovery workflows.

Chemo-Structural Analysis & Strategy

The core value of 4-A-2-CNA lies in its three distinct reactive sites, which can be engaged sequentially to build library diversity.

The Reactivity Triad[1]

-

C3-Formyl & C4-Amino (The Annulation Vector): These adjacent groups are perfectly positioned for condensation reactions with ketones (Friedländer) or urea derivatives (pyrimidine synthesis).[1]

-

C2-Chloro (The Diversification Vector): The chlorine atom at the C2 position is activated by the adjacent pyridine nitrogen.[1] It is stable during mild condensation conditions but highly reactive toward nucleophilic aromatic substitution (

) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the ring is fused.

Critical Regiochemical Note: Researchers must distinguish this starting material from 2-amino-nicotinaldehyde.

-

2-Amino-3-formyl

yields 1,8-naphthyridines . -

4-Amino-3-formyl (Subject of this note)

yields 1,6-naphthyridines .

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

Figure 1: Divergent synthetic pathways from 4-Amino-2-chloronicotinaldehyde. The C2-Chloro group is retained in the first step, enabling late-stage library expansion.

Protocol A: Synthesis of Tacrine Analogues (1,6-Naphthyridines)

This protocol utilizes the Friedländer Annulation .[1][2] By reacting 4-A-2-CNA with cyclohexanone, we synthesize a 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. This is a structural analogue of Tacrine (an Acetylcholinesterase inhibitor), but with a 1,6-naphthyridine core rather than an acridine core.[1]

Materials

-

Precursor: 4-Amino-2-chloronicotinaldehyde (1.0 equiv)

-

Reagent: Cyclohexanone (1.2 equiv)[1]

-

Catalyst: 10% KOH (aq) or L-Proline (20 mol% for milder conditions)

-

Solvent: Ethanol (EtOH) or Water (if using "On-Water" conditions with surfactants)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-chloronicotinaldehyde (5 mmol, 782 mg) in Ethanol (15 mL).

-

Addition: Add Cyclohexanone (6 mmol, 0.62 mL).

-

Catalysis: Add 10% KOH solution (2 mL) dropwise.

-

Expert Tip: For acid-sensitive substrates, replace KOH with L-Proline (115 mg) and reflux in methanol. This organocatalytic approach often improves yield and purity [1].[1]

-

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

-

Work-up:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Data Validation:

| Parameter | Expected Value | Notes |

|---|---|---|

| Yield | 75–85% | Lower yields often indicate incomplete condensation (check water removal). |

| Appearance | Pale Yellow Solid | Darkening indicates oxidation; store under inert gas.[1] |

| 1H NMR | Disappearance of CHO (~10 ppm) | New signals for CH2 groups of the cyclohexyl ring appear (1.8–3.0 ppm).[1] |

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines[1]

This protocol targets the fusion of a pyrimidine ring onto the pyridine backbone.[1] These scaffolds are highly relevant as kinase inhibitors (e.g., PIM-1, CDK inhibitors) [2].[1]

Materials

-

Precursor: 4-Amino-2-chloronicotinaldehyde (1.0 equiv)

-

Reagent: Urea (5.0 equiv) or Formamidine Acetate (2.0 equiv)[1]

-

Solvent: Glacial Acetic Acid (for Urea) or Ethanol (for Formamidine)[1]

-

Catalyst: None (Thermal) or fused ZnCl2 (optional Lewis acid)[1]

Step-by-Step Methodology (Urea Fusion)

-

Mixing: In a pressure tube or heavy-walled flask, combine 4-Amino-2-chloronicotinaldehyde (2 mmol) and Urea (10 mmol).

-

Solvation: Add Glacial Acetic Acid (5 mL).

-

Heating: Seal the tube and heat to 120°C for 12 hours.

-

Safety: Ensure the vessel is rated for pressure, as ammonia is generated as a byproduct.[1]

-

-

Quenching: Pour the hot reaction mixture onto crushed ice (50 g).

-

Neutralization: Adjust pH to ~7.0 using saturated NaHCO3 solution. The product typically precipitates at neutral pH.[1]

-

Isolation: Filter the solid, wash extensively with water (to remove excess urea), and dry in a vacuum oven at 50°C.

Mechanism Insight: The reaction proceeds via the formation of a ureido-intermediate at the C4-amine, followed by intramolecular condensation with the C3-aldehyde.

Protocol C: Late-Stage Functionalization (The "Switch")

Once the bicyclic core (Naphthyridine or Pyridopyrimidine) is formed, the C5-Chloro (naphthyridine numbering) or C5-Chloro (pyridopyrimidine numbering) remains.[1] This is the "switch" that allows you to turn a generic scaffold into a specific drug candidate.[1]

Suzuki-Miyaura Coupling Protocol

-

Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

-

Loading: Add the Chlorinated Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).[1]

-

Solvent/Base: Add 1,4-Dioxane (0.1 M concentration) and 2M Na2CO3 (aq) (2.0 equiv).

-

Reaction: Heat to 90°C for 2–4 hours.

-

Note: The oxidative addition into the C-Cl bond on the pyridine ring is facilitated by the electron-deficient nature of the heterocycle.

-

-

Work-up: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Friedländer) | Aldol condensation reversal or wet solvent. | Use anhydrous EtOH or add molecular sieves.[1] Switch to L-Proline catalyst [3]. |

| Incomplete Cyclization | Steric hindrance of the ketone.[1] | Increase reaction temperature (use Ethylene Glycol at 140°C). |

| Dechlorination | Pd-catalyzed reduction during Suzuki. | Avoid alcoholic solvents in Suzuki coupling; use Toluene/Dioxane.[1] |

| Regioselectivity | Confusion between 1,6 and 1,8 isomers.[1] | Verify starting material via NOE NMR. 4-amino-3-CHO has NOE between CHO and H-2/H-5. |

References

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][3] A single-step, facile synthesis of 1,8-naphthyridine derivatives... Synthesis, 49, 763-769.[1][3] (Note: Methodology adapted for 1,6-isomers).

-

Abdel-Mottaleb, Y. A., et al. (2024).[1] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... RSC Advances/NIH.[1]

-